molecular formula C25H21N3O5 B11301062 Ethyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate

Ethyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B11301062
M. Wt: 443.5 g/mol
InChI Key: MVFUUWBBWSNWPQ-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound that features a unique structure combining an ester, an amide, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Coupling with phenoxyacetic acid: The oxadiazole derivative is then coupled with phenoxyacetic acid under conditions that promote esterification.

    Amidation: The ester is then reacted with an amine derivative of benzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring and phenyl groups can interact with the target through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-{2-[4-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    ETHYL 3-{2-[4-(3-PHENYL-1,2,4-TRIAZOLE-5-YL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

ETHYL 3-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various interactions, making this compound a versatile scaffold for further development.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 3-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5/c1-2-31-25(30)19-9-6-10-20(15-19)26-22(29)16-32-21-13-11-18(12-14-21)24-27-23(28-33-24)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,26,29)

InChI Key

MVFUUWBBWSNWPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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